molecular formula C8H9N3O2S B2835580 3-(1-Methylhydrazino)-1,2-benzisothiazole 1,1-dioxide CAS No. 303064-94-0

3-(1-Methylhydrazino)-1,2-benzisothiazole 1,1-dioxide

Cat. No.: B2835580
CAS No.: 303064-94-0
M. Wt: 211.24
InChI Key: RQGWZBBWDZAJAK-UHFFFAOYSA-N
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Description

3-(1-Methylhydrazino)-1,2-benzisothiazole 1,1-dioxide is a heterocyclic compound that features a benzisothiazole ring system with a methylhydrazino substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylhydrazino)-1,2-benzisothiazole 1,1-dioxide typically involves the reaction of 1,2-benzisothiazole 1,1-dioxide with methylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylhydrazino)-1,2-benzisothiazole 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound, altering its chemical properties.

    Substitution: The methylhydrazino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzisothiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1-Methylhydrazino)-1,2-benzisothiazole 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of key enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methylhydrazino)-1,2-benzisothiazole 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylhydrazino group contributes to its reactivity and potential therapeutic applications, distinguishing it from other benzisothiazole derivatives.

Properties

IUPAC Name

1-(1,1-dioxo-1,2-benzothiazol-3-yl)-1-methylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c1-11(9)8-6-4-2-3-5-7(6)14(12,13)10-8/h2-5H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGWZBBWDZAJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NS(=O)(=O)C2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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